Cas no 3228-71-5 (9H-Purin-6-amine, 9-a-D-arabinofuranosyl-)

9H-Purin-6-amine, 9-a-D-arabinofuranosyl- 化学的及び物理的性質

名前と識別子

-

- 9H-Purin-6-amine, 9-a-D-arabinofuranosyl-

- 2-(6-AMINOPURIN-9-YL)-5-(HYDROXYMETHYL)OXOLANE-3,4-DIOL

- 9.beta.-D-Ribofuranosyladenine

- FT-0661426

- NSC-91041

- alpha-Adenosine;9-?(c) paragraph sign-?D-?ribofuranosyl-9H-?Purin-?6-?amine

- VIDARABINE(200MG)G-2939UG/MG(AI)

- NSC247519

- 4185-03-9

- NS00010570

- 9-.beta.-D-Arabinofuranosyladenine

- MFCD28053745

- NSC-627048

- XA

- Xylosyl A

- NCIOpen2_005376

- 9H-Purin-6-amine, 9.beta.-D-ribofuranosyl-

- NSC87676; beta-L-Adenosine

- CHEBI:93913

- Adenosine-8-14C

- NSC-7359

- Adenine .beta.-d-arabinofuranoside

- MLS006011831

- 6-Amino-9-.beta.-D-arabinofuranosylpurine

- NCGC00015103-03

- Adenine 9-beta-D-arabinofuranoside

- SMR000225041

- Opera_ID_164

- HMS3655G15

- NCGC00015103-06

- 9.beta.-D-Arabinofuranosyladenine

- .alpha.-D-Arabinofuranosyladenine

- AS-69806

- NCGC00015103-05

- CHEMBL11909

- ARA-A NSC 247519

- FT-0601178

- WLN: T56 BN DN FN HNJ IZ D- BT5OTJ CQ DQ E1Q

- BCP25434

- HMS3372M16

- 9-.beta.-D-Xylofuranosyladenine

- REGID_for_CID_191

- BCP32271

- NCI60_037192

- .beta.-Adenosine

- Adenine-9-.beta.-D-arabinofuranoside

- .beta.-D-Arabinosyladenine

- ZCCY002

- Adenine, 9-.alpha.-D-arabinofuranosyl-

- 9H-Purin-6-amine, 9-.alpha.-D-xylofuranosyl-

- 9-.alpha.-D-Xylofuranosyladenine

- 9-Xylosyladenine

- Xylosyladenine

- NCGC00094579-03

- L000094

- NSC80832

- NSC91041

- 2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- NSC-70422

- HMS2688C17

- 3228-71-5

- 6-Amino-9.beta.-D-ribofuranosyl-9H-purine

- FT-0635806

- Z275361680

- NSC7359

- HMS3374D06

- Vidarabin

- NCIOpen2_003303

- 9-.beta.-Arabinoadenosine

- Adenosine-13C5

- NCGC00094579-04

- 4005-33-8

- Beta-L-adenosine pound>>(c)micro-L-Adenosine

- .beta.-D-Adenosine

- SCHEMBL63363

- Vira ATM

- FT-0620931

- NCGC00094579-01

- 9-Arabinosyladenine

- NSC-87676

- Adenosine-2-d1

- Q27165666

- .beta.-D-Ribofuranose, 1-(6-amino-9H-purin-9-yl)-1-deoxy-

- F2ECA788-2ABC-49AB-AD84-0A0759DD3A91

- BDBM199118

- 9-alpha-Ribofuranosyladenine

- MLS000699527

- 2946-52-3

- Adenine, 9-.beta.-D-arabinofuranosyl-

- EN300-297293

- 9-.alpha.-D-Arabinofuranosyladenine

- NSC 7359

- SY001357

- HMS3655A12

- SCHEMBL20419324

- NCGC00094579-02

- NSC87676

- VIRDARABINE

- NSC70422

- Adenine, 9-.beta.-D-xylofuranosyl-

- NSC404241

- 9H-Purin-6-amine, 9-.alpha.-D-arabinofuranosyl-

- Adenine, 9.beta.-D-arabinofuranosyl-

- Adenine-.beta.-D-arabinofuranoside

- OIRDTQYFTABQOQ-UHFFFAOYSA-N

- Adenine, 9-.alpha.-D-xylofuranosyl-

- HMS3369A21

- 9-alpha-L-Ribofuranosyl-9H-purin-6-amine

- 9H-Purin-6-amine, 9-.beta.-D-xylofuranosyl-

- NSC-80832

- .beta.-D-Ribofuranoside, adenine-9

- NSC 404241

- 9H-Purin-6-amine, 9.beta.-D-arabinofuranosyl-

- 9-.beta.-D-Arabinofuranosyl-9H-purin-6-amine

- 9-.beta.-Arabinosyladenine

- SY104375

- AKOS005429469

- NCGC00015103-04

- NCI60_003823

- 123179-97-5

- DB-052972

- 9H-Purin-6-amine, 9-b-D-lyxofuranosyl-

- 9-pentofuranosyl-9H-purin-6-amine

- (2S,3S,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- (2R,3R,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- DB-124990

- STK361815

- BBL007185

-

- MDL: MFCD00475667

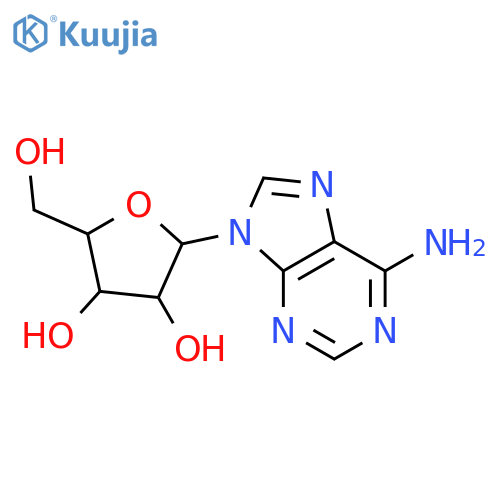

- インチ: InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

- InChIKey: OIRDTQYFTABQOQ-UHFFFAOYSA-N

- ほほえんだ: OCC1OC(N2C=NC3C(=NC=NC2=3)N)C(O)C1O

計算された属性

- せいみつぶんしりょう: 267.096754

- どういたいしつりょう: 267.096754

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): _1.1

- トポロジー分子極性表面積: 140

じっけんとくせい

- ゆうかいてん: 257.0-257.5 deg C (0.4 H2O)

- PSA: 139.54000

- LogP: -1.39880

9H-Purin-6-amine, 9-a-D-arabinofuranosyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A159002864-1g |

(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

3228-71-5 | 97% | 1g |

$591.60 | 2023-09-02 | |

| Aaron | AR003FNB-100mg |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

3228-71-5 | 95% | 100mg |

$866.00 | 2023-12-14 | |

| Ambeed | A521954-1g |

(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

3228-71-5 | 97% | 1g |

$1594.0 | 2024-04-20 | |

| A2B Chem LLC | AB59147-100mg |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

3228-71-5 | 95% | 100mg |

$972.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D582390-100mg |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

3228-71-5 | 95% | 100mg |

$1538 | 2025-02-19 | |

| eNovation Chemicals LLC | D582390-25mg |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

3228-71-5 | 95% | 25mg |

$1166 | 2025-02-19 | |

| Chemenu | CM237823-1g |

(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

3228-71-5 | 97% | 1g |

$*** | 2023-03-29 | |

| eNovation Chemicals LLC | D582390-100mg |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

3228-71-5 | 95% | 100mg |

$1538 | 2025-02-20 | |

| Aaron | AR003FNB-50mg |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

3228-71-5 | 95% | 50mg |

$670.00 | 2025-01-22 | |

| eNovation Chemicals LLC | D582390-25mg |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

3228-71-5 | 95% | 25mg |

$1166 | 2024-05-24 |

9H-Purin-6-amine, 9-a-D-arabinofuranosyl- 関連文献

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

9H-Purin-6-amine, 9-a-D-arabinofuranosyl-に関する追加情報

9H-Purin-6-amine, 9-a-D-arabinofuranosyl- (CAS No. 3228-71-5): A Comprehensive Overview

9H-Purin-6-amine, 9-a-D-arabinofuranosyl-, also known by its CAS No. 3228-71-5, is a nucleoside analog that has garnered significant attention in the fields of biochemistry and pharmaceutical research. This compound, often referred to as 9-β-D-arabinofuranosyladenine or Vidarabine, is a derivative of adenine and arabinose. Its unique structure and properties make it a subject of interest for researchers exploring antiviral and anticancer applications.

The molecular formula of 9H-Purin-6-amine, 9-a-D-arabinofuranosyl- is C10H13N5O4, with a molecular weight of 267.24 g/mol. The compound is characterized by its arabinofuranosyl moiety attached to the purine base, which distinguishes it from other nucleoside analogs. This structural feature is critical for its biological activity and has been the focus of numerous studies.

One of the most notable applications of 9H-Purin-6-amine, 9-a-D-arabinofuranosyl- is in the field of antiviral therapy. Historically, it was used as an antiviral agent, particularly for the treatment of herpes simplex virus infections. Its mechanism of action involves inhibition of viral DNA polymerase, thereby preventing viral replication. While its use has declined with the advent of newer antiviral drugs, it remains a valuable compound for research purposes.

In recent years, the compound has also been investigated for its potential in cancer research. Studies have shown that 9H-Purin-6-amine, 9-a-D-arabinofuranosyl- can induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in oncology. Researchers are particularly interested in its ability to interfere with DNA synthesis and repair, which could lead to the development of novel therapeutic strategies.

The synthesis of 9H-Purin-6-amine, 9-a-D-arabinofuranosyl- involves several steps, including the glycosylation of adenine with arabinofuranosyl derivatives. The process requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic chemistry have improved the efficiency of producing this compound, making it more accessible for research and development.

From a market perspective, the demand for 9H-Purin-6-amine, 9-a-D-arabinofuranosyl- is driven by its applications in academic and industrial research. Pharmaceutical companies and biotechnology firms are increasingly interested in nucleoside analogs due to their potential in drug discovery. The compound is available from several chemical suppliers, often in high purity grades suitable for laboratory use.

In terms of safety and handling, 9H-Purin-6-amine, 9-a-D-arabinofuranosyl- should be stored in a cool, dry place, away from direct sunlight. Standard laboratory precautions, such as wearing gloves and eye protection, are recommended when handling the compound. While it is not classified as a hazardous material, proper disposal methods should be followed to minimize environmental impact.

The future of 9H-Purin-6-amine, 9-a-D-arabinofuranosyl- lies in its potential for new therapeutic applications. With ongoing research into its mechanisms of action and possible synergies with other drugs, this compound could play a role in addressing unmet medical needs. Its versatility and well-documented history make it a valuable tool for scientists exploring the frontiers of medicine and biochemistry.

For researchers seeking more information, 9H-Purin-6-amine, 9-a-D-arabinofuranosyl- (CAS No. 3228-71-5) is a compound worth considering. Its unique properties and broad range of applications make it a standout in the field of nucleoside chemistry. Whether for antiviral studies, cancer research, or drug development, this compound offers numerous opportunities for scientific advancement.

3228-71-5 (9H-Purin-6-amine, 9-a-D-arabinofuranosyl-) 関連製品

- 7387-57-7(2’,3’,5’-Tri-O-acetyladenosine)

- 16373-93-6(2'-deoxy-adenosine;hydrate)

- 4097-22-7(2',3'-Dideoxyadenosine)

- 2140-79-6(2'-O-Methyl Adenosine)

- 362-75-4([(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol)

- 2096-10-8(2-Amino Adenosine)

- 10414-81-0(2'-Amino-2'-deoxyadenosine)

- 21679-14-1(Fludarabine)

- 58-61-7(Adenosine)

- 958-09-8(Deoxyadenosine)